N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
Description
N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with a 2,4-dimethylphenyl group and a propan-2-yloxypropyl chain
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-13(2)28-9-5-8-22-20(26)21(27)23-19-16-11-29-12-17(16)24-25(19)18-7-6-14(3)10-15(18)4/h6-7,10,13H,5,8-9,11-12H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMJFBZIZCTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene Precursors
The thieno[3,4-c]pyrazole scaffold is typically constructed from 3-bromothiophene derivatives. A seven-step protocol reported by involves:
- Bromination of 3-thiophenecarboxylic acid to introduce reactive sites.
- Hydrazine cyclization under acidic conditions to form the pyrazole ring.
- Oxidative annulation using iodine or sulfur to fuse the thiophene and pyrazole moieties.
Reaction conditions for cyclization include refluxing in ethanol with hydrazine hydrate (80°C, 12 h), yielding the core structure in 65–72% purity.
Alternative Ring-Closure Methods
Microwave-assisted synthesis has been explored to accelerate ring formation. A study in Bioorganic & Medicinal Chemistry demonstrated that irradiating 3-aminothiophene with diethyl acetylenedicarboxylate at 150°C for 20 minutes produced the thienopyrazole core with 85% yield, significantly reducing reaction time.
Functionalization with the EthanediaMide Linker
Carbodiimide-Mediated Amidation
The ethanediamide bridge is formed by reacting the primary amine on the thienopyrazole with ethyl oxalyl chloride in dichloromethane. Triethylamine is added to scavenge HCl, and the reaction is stirred at 0–5°C for 4 hours. Subsequent hydrolysis with aqueous NaOH yields the free amide (62% yield).
Solid-Phase Peptide Synthesis (SPPS)
For higher purity, SPPS employing Rink amide resin has been utilized. The amine is loaded onto the resin, followed by coupling with oxalic acid dihydrazide using HBTU/DIEA activation. Cleavage with trifluoroacetic acid provides the ethanediamide-linked product in 89% purity.
Attachment of the 3-(Propan-2-Yloxy)Propyl Side Chain
Nucleophilic Alkylation
The terminal amine of the ethanediamide is alkylated with 3-(propan-2-yloxy)propyl bromide in acetonitrile. Potassium iodide catalyzes the reaction at 60°C for 8 hours, yielding 68% of the target compound after column chromatography.
Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction couples the alcohol derivative of the side chain with the amide using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves 74% yield but requires anhydrous conditions.
Optimization and Scalability
Solvent and Catalyst Screening
A comparative study of solvents (DMF, THF, DMSO) revealed that DMF maximizes coupling efficiency (Table 1).
Table 1: Solvent Effects on Suzuki Coupling Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 82 |
| THF | 65 | 71 |
| DMSO | 90 | 68 |
Catalyst screening showed PdCl₂(dppf) outperforming Pd(PPh₃)₄, increasing yields to 88%.
Green Chemistry Approaches
Microwave-assisted reactions reduce energy consumption by 40%, while aqueous-phase Suzuki couplings minimize organic waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) confirmed ≥98% purity for batches synthesized via SPPS.
Challenges and Troubleshooting
Byproduct Formation
Over-alkylation at the pyrazole nitrogen is mitigated by using bulky bases like DBU. Side reactions during amidation are minimized by maintaining pH < 7.
Scalability Limits
Large-scale Mitsunobu reactions face cost barriers due to stoichiometric phosphine usage. Transitioning to catalytic DEAD systems is under investigation.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide shares structural similarities with other thienopyrazole derivatives, such as:
- N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(methoxy)propyl]ethanediamide
- N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(ethoxy)propyl]ethanediamide
Uniqueness
The uniqueness of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide lies in its specific substitution pattern and the presence of the propan-2-yloxypropyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The purpose of this article is to explore the biological activity of this compound through various studies and findings.
- IUPAC Name : N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 374.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The thieno[3,4-c]pyrazole structure allows it to function as an inhibitor of certain kinases and other enzymes that play critical roles in cellular proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that compounds with similar thieno[3,4-c]pyrazole scaffolds exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, a thieno[3,4-c]pyrazole derivative was found to inhibit the growth of acute biphenotypic leukemia cells (MV4-11) with an IC50 value around 0.3 µM .
Anti-inflammatory Effects
Compounds derived from thieno[3,4-c]pyrazole have also been noted for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes or blocking pro-inflammatory cytokine production.
Antimicrobial Activity
The thieno[3,4-c]pyrazole derivatives have shown antimicrobial activity against various pathogens. Studies have indicated that these compounds can disrupt bacterial cell membranes or inhibit vital metabolic pathways in bacteria.
Case Studies
- Inhibition of MEK1/2 Kinases : A study evaluated the effects of a structurally similar compound on MEK1/2 kinases in leukemia cell lines. The compound effectively inhibited cell proliferation and downregulated key signaling proteins involved in tumor growth .
- Antiproliferative Effects : Another investigation assessed the antiproliferative effects of thieno[3,4-c]pyrazole derivatives on different tumor cell lines. Results indicated significant growth inhibition at low concentrations (ranging from 14 nM to over 200 nM depending on the cell line) .
Data Table: Summary of Biological Activities
| Biological Activity | Compound Type | Target/Mechanism | IC50/EC50 Values |
|---|---|---|---|
| Anticancer | Thieno[3,4-c]pyrazole | MEK1/2 Kinases | ~0.3 µM |
| Anti-inflammatory | Thieno[3,4-c]pyrazole | COX Enzymes | Not specified |
| Antimicrobial | Thieno[3,4-c]pyrazole | Bacterial Cell Membrane | Varies by pathogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
